[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a cyclopropyl group and a piperidine ring substituted with a 2-aminoethyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neurotensin receptor agonists. Its structural complexity—combining a rigid cyclopropane ring, a flexible piperidine scaffold, and a reactive aminoethyl side chain—makes it a versatile building block for drug discovery.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-4-5-12)13-6-9-17(10-7-13)11-8-16/h12-13H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQNGAQKJMTTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester, also known by its CAS number 259180-79-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H29N3O
- Molecular Weight : 243.35 g/mol
- CAS Number : 259180-79-5
- Structure : The compound features a piperidine ring, an aminoethyl group, and a cyclopropyl carbamate structure, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- P-Glycoprotein Modulation : Similar compounds have been shown to interact with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Studies indicate that piperidine derivatives can stimulate ATPase activity in P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .
- Cholinesterase Inhibition : The compound's structure suggests potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Research has demonstrated that piperidine-based compounds can exhibit dual inhibition properties, affecting both cholinesterases and potentially providing neuroprotective effects .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain piperidine derivatives have been reported to induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents .
Biological Activity Data Table
Case Studies
- P-Glycoprotein Interaction : A study involving a series of piperidine derivatives demonstrated that compounds similar to this compound significantly increased the intracellular accumulation of chemotherapeutics in resistant cell lines by modulating P-gp activity .
- Neuroprotective Effects : In vitro assays have shown that specific piperidine derivatives can inhibit AChE effectively, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating cognitive disorders .
- Cytotoxicity Studies : Research on piperidine derivatives indicated enhanced cytotoxic effects against various cancer cell lines, with some compounds showing better efficacy compared to established drugs like bleomycin .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C15H29N3O2
- Molecular Weight : 297.44 g/mol
- IUPAC Name : tert-butyl N-{[1-(2-aminoethyl)piperidin-4-yl]methyl}cyclopropylcarbamate
Physical Properties
The compound exhibits properties typical of carbamate derivatives, including solubility in organic solvents and stability under various conditions.
Research indicates that compounds with similar structures to [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the piperidine ring suggests potential for neuropharmacological applications.
Interaction Studies
Studies utilizing predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity based on structural characteristics. This compound's interactions with biological macromolecules, such as proteins and receptors, are crucial for understanding its mechanism of action and therapeutic potential.
Therapeutic Potential
The compound may have applications in treating neurological disorders due to its structural similarity to known CNS-active agents. Its ability to cross the blood-brain barrier (BBB) is an important factor for its therapeutic efficacy.
Synthetic Pathways
Several synthetic routes can be employed to produce this compound, emphasizing the need for careful control of reaction conditions to ensure high yields and purity. Common methods include:
- Carbamate Formation : Reacting piperidine derivatives with cyclopropyl isocyanate.
- Esterification : Using tert-butyl alcohol in the presence of acid catalysts.
Example Case Study: Piperidine Derivatives
Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These findings suggest that this compound could exhibit similar effects.
Predictive Modeling and Computational Studies
Computational chemistry approaches can provide insights into the binding affinities and interaction dynamics of this compound with various biological targets. These studies help prioritize compounds for further experimental validation.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Biological Activity | Interaction with CNS targets |
| Therapeutic Potential | Possible use in treating neurological disorders |
| Synthetic Pathways | Multiple routes including carbamate formation |
| Case Studies | Insights from related piperidine derivatives |
| Predictive Modeling | Estimation of biological activity |
Comparison with Similar Compounds
Key Structural Differences :
- The dibromo-vinyl analogue () introduces halogen atoms, enhancing reactivity in cross-coupling reactions.
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound enhances water solubility compared to the acetylated or halogenated analogues.
- Stability : tert-Butyl carbamates generally exhibit stability under basic conditions but undergo acidic deprotection (e.g., HCl/MeOH in ).
- Purity : Industrial-scale production (e.g., ) prioritizes ≥97% purity, while research-scale syntheses () report lower yields due to complex purification steps.
Preparation Methods
Boc Protection of Piperidine-4-amine
The synthesis begins with Boc protection of piperidine-4-amine to yield tert-butyl piperidin-4-ylcarbamate (Figure 1). This step employs tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a triethylamine (TEA) catalyst at 0–5°C, achieving >90% yield.
Reaction Conditions:
Introduction of 2-Aminoethyl Group
The Boc-protected piperidine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in acetonitrile under reflux (80°C) for 12 hours. Potassium carbonate (K₂CO₃) is used to scavenge HCl, yielding tert-butyl [1-(2-aminoethyl)piperidin-4-yl]carbamate .
Key Parameters:
Coupling with Cyclopropylamine
The intermediate reacts with cyclopropyl isocyanate in tetrahydrofuran (THF) at room temperature. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), forming the cyclopropyl carbamate.
Optimization Insights:
Boc Deprotection
Final deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours, yielding the target compound.
Critical Factors:
Comparative Analysis of Synthetic Routes
Method Efficiency and Yield
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C | 92 | 98 |
| Aminoethylation | 2-Chloroethylamine, K₂CO₃, ACN | 78 | 95 |
| Carbamate Formation | Cyclopropyl isocyanate, DMAP | 85 | 97 |
| Boc Deprotection | TFA/DCM, 0°C | 95 | 99 |
Side Reactions and Mitigation
-
Over-Alkylation: Controlled stoichiometry (1:1.2 ratio) and low temperatures (0–5°C) minimize di-substitution.
-
Carbamate Hydrolysis: Anhydrous conditions (molecular sieves) and inert atmosphere (N₂) prevent moisture-induced degradation.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for Boc protection and aminoethylation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:
Analytical Validation
Structural Confirmation
Q & A
Q. What are the standard synthetic routes for introducing the tert-butyl carbamate group in piperidine derivatives?
The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous compounds, Boc protection is achieved by dissolving the amine precursor in a solvent like dichloromethane or ethanol, followed by Boc anhydride addition and catalysis with DMAP or triethylamine . Post-reaction purification often involves column chromatography or SCX ion-exchange resin to remove excess reagents .
Q. How is the structural integrity of the compound validated after synthesis?
Key techniques include:
- NMR spectroscopy : Proton and carbon NMR confirm piperidine ring conformation, Boc group integration, and cyclopropane ring coupling (e.g., δ 1.4 ppm for Boc methyl groups) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching calculated mass ± 0.001 Da) .
- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .
Q. What stability precautions are recommended for storing this compound?
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritant vapors .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yield be optimized for the tert-butyl carbamate intermediate?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Boc anhydride reactivity .
- Catalyst optimization : DMAP (4-dimethylaminopyridine) accelerates carbamate formation via nucleophilic catalysis .
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., cyclopropane ring strain-induced decomposition) .
Q. What strategies resolve stereochemical ambiguity in the cyclopropane-piperidine junction?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
- NOESY NMR : Detect spatial proximity between cyclopropane protons and piperidine substituents .
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidative stability : The Boc group is resistant to mild oxidants (e.g., H₂O₂), but the cyclopropane ring may undergo strain-driven ring-opening under strong oxidation (e.g., KMnO₄) .
- Reductive conditions : Catalytic hydrogenation (Pd/C, H₂) removes the Boc group but preserves the cyclopropane structure if reaction time is controlled .
Q. How are contradictions in biological activity data addressed?
- Dose-response reevaluation : Test compound purity via LC-MS to rule out degradation products .
- Receptor binding assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target affinity .
- Computational modeling : MD simulations predict cyclopropane-piperidine conformational flexibility impacting receptor interactions .
Q. What analytical challenges arise in characterizing hygroscopic byproducts?
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
